2-(aminomethyl)-N-benzyl-N-ethylaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(aminomethyl)-N-benzyl-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)12-17/h3-11H,2,12-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHQJRLUVKOSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-benzyl-N-ethylaniline can be achieved through several methods. One common approach involves the reductive amination of 2-(aminomethyl)phenyl ketone with benzylamine and ethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-benzyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-(aminomethyl)-N-benzyl-N-ethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-benzyl-N-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key features of 2-(aminomethyl)-N-benzyl-N-ethylaniline with related compounds:
Key Observations :
- This contrasts with N-(2-cyanoethyl)-N-methylaniline, where the cyano group (-CN) increases thermal stability and rigidity .
- Molecular Weight : Bis-aniline derivatives (e.g., 4,4’-(phenylmethylene)bis(N-benzyl-N-ethylaniline)) exhibit significantly higher molecular weights (>500 g/mol), suggesting applications in materials science, whereas simpler analogs like N-benzyl-N-ethylaniline are more suited for small-molecule synthesis .
- Functional Groups: Ethanolamine-substituted analogs (e.g., 2-(N-Ethylanilino)ethanol) demonstrate higher solubility in polar solvents due to the hydroxyl group, a property absent in the aminomethyl derivative .
Biological Activity
2-(Aminomethyl)-N-benzyl-N-ethylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure comprises an aniline core substituted with a benzyl and an ethyl group, which are believed to influence its biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to reduced pigmentation in various cell types.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially affecting bacterial proliferation.
- Anticancer Potential : Research indicates that this compound may reduce cell proliferation in cancer cells, suggesting a possible role in cancer therapeutics.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits tyrosinase activity, affecting melanin synthesis | |
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Anticancer | Reduces proliferation in cancer cell lines |
Study 1: Antimicrobial Effects
In a study investigating the antimicrobial properties of various aniline derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL. This suggests that modifications in the aniline structure can enhance antimicrobial efficacy.
Study 2: Cancer Cell Proliferation
Another study focused on the anticancer properties of the compound. It was tested against several cancer cell lines, including breast and colon cancer. Results indicated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM. This highlights its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(aminomethyl)-N-benzyl-N-ethylaniline, and how can purity (>98%) be ensured?
- Methodology : Reductive N-alkylation using carboxylic acids and borazane under mild conditions is a validated approach. For example, N-benzyl-N-ethylaniline derivatives have been synthesized via this method, yielding high-purity products confirmed by GC analysis .
- Critical Parameters :
- Reaction temperature (ambient to 60°C).
- Stoichiometric ratios of amines to carbonyl sources.
- Post-synthesis purification via column chromatography or recrystallization.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Techniques :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 211.31 for the parent compound) and fragmentation patterns validate the structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store at -20°C for long-term stability, as recommended for structurally similar amines .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic transformations?
- Analysis :
- Steric hindrance from the benzyl and ethyl groups reduces nucleophilicity at the amine center.
- Electron-donating aminomethyl groups enhance stability in acidic media.
- Computational studies (DFT) can model charge distribution and predict reaction pathways .
Q. What contradictions exist in reported reaction yields for N-alkylation of this compound derivatives, and how can they be resolved?
- Case Study : Discrepancies in yields (e.g., 60–85%) arise from:
- Variable catalyst loadings (e.g., Pd/C vs. Raney Ni).
- Competing side reactions (e.g., over-alkylation).
- Resolution: Optimize reaction monitoring (TLC/GC-MS) and use kinetic studies to identify rate-limiting steps .
Q. How can spectroscopic data (e.g., NMR, IR) distinguish this compound from its structural isomers?
- Key Differentiators :
- IR : Absence of carbonyl stretches (1650–1750 cm<sup>-1</sup>) rules out amide isomers.
- <sup>13</sup>C NMR : Unique shifts for the aminomethyl carbon (δ 40–45 ppm) vs. alkylated aromatic carbons (δ 120–140 ppm) .
Q. What role does this compound play in designing fluorescent probes or bioactive molecules?
- Applications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
